Cas no 1208082-13-6 (4-methyl-3-(4-methylphenyl)aniline)

4-methyl-3-(4-methylphenyl)aniline Chemical and Physical Properties
Names and Identifiers
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- 4',6-dimethyl-[1,1'-biphenyl]-3-amine
- 4-methyl-3-(4-methylphenyl)aniline
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- Inchi: 1S/C14H15N/c1-10-3-6-12(7-4-10)14-9-13(15)8-5-11(14)2/h3-9H,15H2,1-2H3
- InChI Key: WXCODGXHAUZFOK-UHFFFAOYSA-N
- SMILES: NC1C=CC(C)=C(C=1)C1C=CC(C)=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 194
- XLogP3: 3.6
- Topological Polar Surface Area: 26
4-methyl-3-(4-methylphenyl)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1141849-0.25g |
4-methyl-3-(4-methylphenyl)aniline |
1208082-13-6 | 95% | 0.25g |
$381.0 | 2023-10-26 | |
Enamine | EN300-1141849-10.0g |
4-methyl-3-(4-methylphenyl)aniline |
1208082-13-6 | 10g |
$3191.0 | 2023-05-27 | ||
Enamine | EN300-1141849-0.5g |
4-methyl-3-(4-methylphenyl)aniline |
1208082-13-6 | 95% | 0.5g |
$397.0 | 2023-10-26 | |
Enamine | EN300-1141849-5.0g |
4-methyl-3-(4-methylphenyl)aniline |
1208082-13-6 | 5g |
$2152.0 | 2023-05-27 | ||
Enamine | EN300-1141849-1.0g |
4-methyl-3-(4-methylphenyl)aniline |
1208082-13-6 | 1g |
$743.0 | 2023-05-27 | ||
Enamine | EN300-1141849-0.05g |
4-methyl-3-(4-methylphenyl)aniline |
1208082-13-6 | 95% | 0.05g |
$348.0 | 2023-10-26 | |
Enamine | EN300-1141849-5g |
4-methyl-3-(4-methylphenyl)aniline |
1208082-13-6 | 95% | 5g |
$1199.0 | 2023-10-26 | |
Aaron | AR022LAB-250mg |
4',6-Dimethyl-[1,1'-biphenyl]-3-amine |
1208082-13-6 | 250mg |
$479.00 | 2023-12-16 | ||
Aaron | AR022LAB-500mg |
4',6-Dimethyl-[1,1'-biphenyl]-3-amine |
1208082-13-6 | 95% | 500mg |
$574.00 | 2025-02-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1527596-100mg |
4',6-Dimethyl-[1,1'-biphenyl]-3-amine |
1208082-13-6 | 98% | 100mg |
¥16450.00 | 2024-08-09 |
4-methyl-3-(4-methylphenyl)aniline Related Literature
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
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3. Book reviews
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
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Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722
Additional information on 4-methyl-3-(4-methylphenyl)aniline
Introduction to 4-Methyl-3-(4-Methylphenyl)Aniline (CAS No. 1208082-13-6)
4-Methyl-3-(4-methylphenyl)aniline, also known by its CAS number 1208082-13-6, is a versatile organic compound with significant applications in various fields of chemistry and material science. This compound, which belongs to the class of aromatic amines, has been the subject of extensive research due to its unique structural properties and potential uses in drug development, polymer synthesis, and catalysis.
The molecular structure of 4-methyl-3-(4-methylphenyl)aniline consists of a central aniline group with two methyl substituents located at the para position of the benzene ring and the meta position relative to the amino group. This specific arrangement imparts unique electronic and steric properties to the molecule, making it highly reactive under certain conditions. Recent studies have highlighted its role as an intermediate in the synthesis of advanced materials, particularly in the development of novel pharmaceutical agents.
From a chemical standpoint, 4-methyl-3-(4-methylphenyl)aniline exhibits interesting reactivity patterns. For instance, its ability to undergo nucleophilic aromatic substitution reactions has been extensively explored in recent research. Scientists have demonstrated that this compound can serve as a precursor for synthesizing biologically active molecules, such as kinase inhibitors and other therapeutic agents. The methyl groups present in its structure not only enhance its stability but also contribute to its selectivity in various chemical transformations.
One of the most promising applications of 4-methyl-3-(4-methylphenyl)aniline lies in its use as a building block for constructing complex molecular architectures. Researchers have successfully employed this compound in the synthesis of polyaromatic hydrocarbons (PAHs), which are critical components in organic electronics. Its ability to form stable π-conjugated systems makes it an ideal candidate for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
In addition to its chemical versatility, 4-methyl-3-(4-methylphenyl)aniline has also been studied for its environmental impact. Recent eco-friendly synthesis methods have been developed to minimize waste generation during its production process. These methods include catalytic hydrogenation and microwave-assisted reactions, which not only improve yield but also reduce energy consumption.
The latest advancements in computational chemistry have further enhanced our understanding of this compound's properties. Quantum mechanical simulations have provided insights into its electronic structure and reactivity patterns at the molecular level. Such studies are crucial for designing more efficient synthetic pathways and predicting potential applications in emerging fields like nanotechnology.
In conclusion, 4-methyl-3-(4-methylphenyl)aniline (CAS No. 1208082-13-6) stands out as a valuable compound with diverse applications across multiple disciplines. Its unique structural features, combined with recent research breakthroughs, position it as a key player in modern chemical innovation.
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